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Compound of Interest

Compound Name: Demethylwedelolactone Sulfate

Cat. No.: B3027529 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis

of Demethylwedelolactone Sulfate in comparison to other prominent coumestans, including

Wedelolactone, Coumestrol, and Psoralidin. This guide provides a synthesis of available

experimental data to facilitate informed decisions in research and development.

Coumestans, a class of naturally occurring heterocyclic compounds, have garnered significant

attention for their diverse pharmacological activities. This guide focuses on a comparative

analysis of Demethylwedelolactone Sulfate against its parent compound,

Demethylwedelolactone, and other well-researched coumestans such as Wedelolactone,

Coumestrol, and Psoralidin. While direct comparative experimental data for

Demethylwedelolactone Sulfate is limited, this guide extrapolates its potential properties

based on existing knowledge of its aglycone form and the general effects of sulfation on

flavonoids.

Physicochemical Properties and Pharmacokinetics
Sulfation is a common metabolic modification that generally increases the water solubility of

compounds, potentially altering their absorption, distribution, metabolism, and excretion

(ADME) profile. It is anticipated that Demethylwedelolactone Sulfate will exhibit enhanced

aqueous solubility compared to Demethylwedelolactone. This modification could lead to altered

pharmacokinetics, potentially impacting its bioavailability and half-life in vivo.
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Pharmacokinetic studies in rats have provided some insights into the profiles of Wedelolactone

and Demethylwedelolactone. After oral administration, Wedelolactone showed a higher area

under the curve (AUC) compared to Demethylwedelolactone, suggesting greater overall

exposure, while their terminal elimination half-lives were similar.[1][2] The introduction of a

sulfate group to Demethylwedelolactone is likely to influence these parameters, potentially

leading to more rapid clearance.

Table 1: Pharmacokinetic Parameters of Wedelolactone and Demethylwedelolactone in Rats

Parameter Wedelolactone Demethylwedelolactone

Cmax (ng/mL) 74.9 ± 13.4 41.3 ± 9.57

Tmax (h) 0.633 0.800

AUC0-t (ng·h/mL) 260.8 ± 141.8 127.4 ± 52.7

t1/2 (h) 2.20 ± 0.59 2.08 ± 0.69

Data from a preclinical

pharmacokinetic study in rats.

[1][2]

Comparative Biological Activities
This section details the known biological activities of Demethylwedelolactone and other

selected coumestans, providing a basis for predicting the potential activities of

Demethylwedelolactone Sulfate.

Anticancer Activity
Coumestans have demonstrated significant potential as anticancer agents, acting through

various mechanisms including induction of apoptosis, cell cycle arrest, and inhibition of

metastasis.

Table 2: Comparative Anticancer Activities (IC50 Values)
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Compound Cell Line Activity IC50 Value

Demethylwedelolacto

ne

MDA-MB-231 (Breast

Cancer)

Inhibition of cell

motility and invasion
-

Wedelolactone
MDA-MB-231 (Breast

Cancer)

Inhibition of

chymotrypsin-like

proteasome activity

27.8 µM

MDA-MB-468 (Breast

Cancer)

Inhibition of

chymotrypsin-like

proteasome activity

12.78 µM

T47D (Breast Cancer)

Inhibition of

chymotrypsin-like

proteasome activity

19.45 µM

Coumestrol

SUM159 (Triple-

Negative Inflammatory

Breast Cancer)

Decrease in cell

viability
13 µM

Psoralidin
PC-3 (Prostate

Cancer)
Cytotoxicity 60 µM

DU-145 (Prostate

Cancer)
Cytotoxicity 45 µM

HeLa (Cervical

Cancer)
Cytotoxicity >50 µM

IC50 values represent the concentration of a compound that is required for 50% inhibition in

vitro.

Demethylwedelolactone has been shown to inhibit the motility and invasion of breast cancer

cells.[3] Its sulfated form may exhibit altered cellular uptake and target engagement.

Wedelolactone acts as a proteasome inhibitor in breast cancer cells, with IC50 values in the

micromolar range.[4] Coumestrol has been shown to decrease the viability of triple-negative

inflammatory breast cancer cells.[5] Psoralidin exhibits cytotoxic effects against prostate and

cervical cancer cell lines.[6][7]
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Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Coumestans have been investigated for

their anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways

such as NF-κB.

Table 3: Comparative Anti-inflammatory Activities

Compound Target/Assay Activity IC50 Value

Wedelolactone
5-lipoxygenase (5-

Lox)
Inhibition 2.5 µM

IKK Complex Inhibition -

Psoralidin

IL-6 production (LPS-

stimulated RAW264.7

cells)

Inhibition -

Wedelolactone is a known inhibitor of the IKK complex and 5-lipoxygenase (5-Lox), key players

in inflammatory signaling, with an IC50 value of 2.5 µM for 5-Lox inhibition.[8] Psoralidin has

also been shown to possess anti-inflammatory properties. The sulfation of

Demethylwedelolactone may enhance its anti-inflammatory potential due to increased solubility

and potentially altered interactions with inflammatory mediators.

Enzyme Inhibition
The ability of coumestans to inhibit various enzymes contributes to their therapeutic potential.

Table 4: Comparative Enzyme Inhibitory Activities
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Compound Enzyme Activity IC50 Value

Demethylwedelolacto

ne
Trypsin Inhibition 3.0 µg/mL

Wedelolactone
5-lipoxygenase (5-

Lox)
Inhibition 2.5 µM

Coumestrol
Aromatase

(CYP19A1)
Inhibition -

Psoralidin

Protein Tyrosine

Phosphatase 1B

(PTP1B)

Inhibition 9.4 µM

Demethylwedelolactone is a potent trypsin inhibitor with an IC50 of 3.0 µg/mL.[9][10]

Wedelolactone is an inhibitor of 5-Lox.[8] Coumestrol has been reported to inhibit aromatase,

an enzyme involved in estrogen synthesis. Psoralidin is an inhibitor of protein tyrosine

phosphatase 1B (PTP1B).[11]

Signaling Pathways
The biological effects of coumestans are mediated through their interaction with various cellular

signaling pathways.

NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Wedelolactone has

been shown to inhibit this pathway by targeting the IKK complex.
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Caption: Wedelolactone inhibits the NF-κB signaling pathway.

PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is crucial for cell growth, proliferation, and survival. Coumestrol

has been shown to modulate this pathway in skin cancer cells.
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Caption: Coumestrol modulates the m-TOR/PI3K/AKT signaling pathway.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summarized protocols for key assays mentioned in this guide.

Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

[12][13][14]

Treat the cells with various concentrations of the test compound and incubate for a specified

period (e.g., 24, 48, or 72 hours).[12][13][14]

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[12]

[13][14]

Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized

buffer).[12][13][14]

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity

of the color is proportional to the number of viable cells.[12][14]

Seed Cells Treat with
Compound

Add MTT
Reagent Incubate Solubilize

Formazan
Read

Absorbance

Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

NF-κB Inhibition Assay (Reporter Assay)
This assay measures the inhibition of NF-κB transcriptional activity.
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Protocol:

Seed cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate.[15]

[16][17]

Pre-treat the cells with different concentrations of the test compound for a specified duration.

[15]

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.[15][16]

After incubation, lyse the cells and add a luciferase substrate.[15]

Measure the luminescence using a luminometer. A decrease in luminescence indicates

inhibition of NF-κB activity.[15][17]

Aromatase Inhibition Assay (Fluorometric)
This assay screens for inhibitors of aromatase (CYP19A1) activity.

Protocol:

Prepare a reaction mixture containing human recombinant aromatase, a fluorogenic

substrate, and the test compound at various concentrations.[18][19]

Initiate the reaction by adding a NADPH generating system.

Incubate the mixture at 37°C.

Measure the fluorescence generated by the product of the enzymatic reaction at appropriate

excitation and emission wavelengths. A decrease in fluorescence indicates inhibition of

aromatase activity.

Conclusion
Demethylwedelolactone Sulfate, as a sulfated derivative of Demethylwedelolactone, is

anticipated to possess modified physicochemical and pharmacokinetic properties, primarily

increased water solubility. This may influence its biological activity in comparison to its parent

compound and other coumestans. While direct experimental data is needed for a definitive
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comparison, the existing body of research on Demethylwedelolactone, Wedelolactone,

Coumestrol, and Psoralidin provides a strong foundation for predicting its potential as a

therapeutic agent. Further investigation into the specific anticancer, anti-inflammatory, and

enzyme-inhibitory activities of Demethylwedelolactone Sulfate is warranted to fully elucidate

its pharmacological profile and potential for drug development. The provided experimental

protocols and pathway diagrams serve as a valuable resource for researchers embarking on

such investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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